6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (6-Cl-2-PQC) is a heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. 6-Cl-2-PQC is also used as a chemical reagent for the synthesis of other organic compounds.
Scientific Research Applications
Chemical Synthesis and Functionalization
Research has shown that compounds related to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid are involved in various chemical synthesis and functionalization processes. For instance, Kang et al. (2015) explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, a process relevant to the functionalization of related compounds (Kang, Richers, Sawicki, & Seidel, 2015). Similarly, Le et al. (2019) demonstrated that 1-Aminopyridinium ylides, which are structurally similar to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, are efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives (Le, Nguyen, & Daugulis, 2019).
Catalytic and Synthetic Applications
Ghorbani‐Choghamarani and Azadi (2015) investigated the synthesis and application of a novel nanomagnetic reusable catalyst for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This research highlights the potential catalytic applications of compounds related to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid in the synthesis of other complex molecules (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Novel Compounds
Al-Issa (2012) detailed the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the versatility of pyridine-based compounds in the creation of novel molecular structures, which can be related to the study of 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid (Al-Issa, 2012).
Structural and Spectroscopic Characterization
Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, which are structurally similar to 6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid, using FT-IR and UV-Vis spectroscopy techniques, as well as DFT calculations. This work underscores the importance of spectroscopic and computational methods in understanding the properties of such compounds (Tamer et al., 2018).
properties
IUPAC Name |
6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPGJLOVMZDPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395359 | |
Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
CAS RN |
669709-49-3 | |
Record name | 6-chloro-2-pyridin-3-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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